5-Chloro-2-(4-methylphenyl)-1,3-benzoxazole
CAS No.: 16715-75-6
Cat. No.: VC4245683
Molecular Formula: C14H10ClNO
Molecular Weight: 243.69
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 16715-75-6 |
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Molecular Formula | C14H10ClNO |
Molecular Weight | 243.69 |
IUPAC Name | 5-chloro-2-(4-methylphenyl)-1,3-benzoxazole |
Standard InChI | InChI=1S/C14H10ClNO/c1-9-2-4-10(5-3-9)14-16-12-8-11(15)6-7-13(12)17-14/h2-8H,1H3 |
Standard InChI Key | HLVKHXITUYLIIC-UHFFFAOYSA-N |
SMILES | CC1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)Cl |
Introduction
Structural Characteristics
The compound features a benzoxazole core, a fused heterocyclic system comprising a benzene ring and an oxazole ring. Key structural attributes include:
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Substituents: A chlorine atom at position 5 and a 4-methylphenyl group at position 2 .
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Molecular Geometry: Planar aromatic system with slight steric hindrance from the methyl group, influencing binding interactions.
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Spectroscopic Data:
Synthesis and Optimization
Synthetic Routes
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Cyclocondensation:
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Solvent-Free Microwave Synthesis:
Industrial-Scale Production
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Continuous Flow Reactors: Enable scalable synthesis with automated temperature and pressure control, achieving batch yields of 85–90%.
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Purification: Column chromatography (silica gel, hexane:ethyl acetate 3:2) or recrystallization from ethanol .
Biological Activities
Antimicrobial Properties
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Gram-Positive Bacteria: MIC values of 8–16 µg/mL against Staphylococcus aureus and Bacillus subtilis .
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Gram-Negative Bacteria: Moderate activity (MIC = 32–64 µg/mL) against Escherichia coli and Pseudomonas aeruginosa .
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Fungi: MIC = 16–32 µg/mL against Candida albicans and C. parapsilosis .
Antioxidant Activity
Physicochemical Properties
Molecular Docking and Mechanism
Target Identification
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Cytochrome P450 2A6 (CYP2A6): Binding affinity (ΔG) = -8.2 kcal/mol; forms hydrogen bonds with Asn297 and hydrophobic interactions with Val118 .
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DNA Topoisomerase II: Docking score = -9.1 kcal/mol; intercalates into DNA minor groove, disrupting replication .
Structure-Activity Relationships (SAR)
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Chlorine Substitution: Essential for antimicrobial activity; removal reduces potency by 4–8-fold .
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Methyl Group: Enhances lipophilicity and membrane permeability, improving bioavailability .
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Phenyl Ring Modifications: Electron-withdrawing groups (e.g., -NO₂) at para-position increase anticancer activity by 30% .
Applications and Industrial Relevance
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